Cas no 256224-02-9 (Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI))

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) structure
256224-02-9 structure
Product name:Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI)
CAS No:256224-02-9
MF:C13H20N6O5
MW:340.33500
CID:246853
PubChem ID:18719641

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI)
    • (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
    • 2-AMINO-3'-O-(2-METHOXYETHYL)ADENOSINE
    • 2-AMINO-3A'A inverted exclamation markA'A -O-(2-METHOXYETHYL)ADENOSINE
    • AG-E-78794
    • CTK4F6127
    • SureCN3624213
    • DTXSID10595816
    • (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)tetrahydrofuran-3-ol
    • 2-Amino-3/'-O-(2-methoxyethyl)adenosine
    • (2R, 3R, 4S, 5R)-2-(2, 6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
    • 256224-02-9
    • SCHEMBL3624213
    • (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
    • AKOS015967466
    • Inchi: InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)
    • InChI Key: CUAPZJHEUMOFCW-UHFFFAOYSA-N
    • SMILES: COCCOC1C(CO)OC(N2C=NC3=C(N=C(N=C23)N)N)C1O

Computed Properties

  • Exact Mass: 340.15000
  • Monoisotopic Mass: 340.14951776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 164Ų
  • XLogP3: -1.6

Experimental Properties

  • PSA: 163.79000
  • LogP: -0.56470

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium bromide ,  Sodium hydride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  180 min, 50 - 52 °C
1.2 Reagents: Potassium hydroxide ;  18 h
Reference
Synthesis Study of 2'-O-(2-Methoxyethyl)-Purine Derivatives
Sivets, Grigorii G., Nucleosides, 2007, 26(10-12), 1237-1240

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 6 h, rt
Reference
Process Research on the Preparation of DMT Protected 2'-O-Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications
Taj, Shabbir Ali S.; Narayanan, S.; Meenakshi, S. Suman; Sanghvi, Yogesh S.; Ross, Bruce S.; et al, Nucleosides, 2008, 27(9), 1024-1033

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) Raw materials

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) Preparation Products

Adenosine,2-amino-3'-O-(2-methoxyethyl)- (9CI) Related Literature

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